molecular formula C12H15F2N B13648664 Cyclopentyl(2,6-difluorophenyl)methanamine

Cyclopentyl(2,6-difluorophenyl)methanamine

Cat. No.: B13648664
M. Wt: 211.25 g/mol
InChI Key: PHXBYMUZZAWZLV-UHFFFAOYSA-N
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Description

Cyclopentyl(2,6-difluorophenyl)methanamine is an organic compound with the molecular formula C12H15F2N It is characterized by the presence of a cyclopentyl group attached to a methanamine moiety, which is further substituted with two fluorine atoms at the 2 and 6 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(2,6-difluorophenyl)methanamine typically involves the following steps:

    Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through a cyclization reaction involving appropriate precursors.

    Substitution with Fluorine Atoms:

    Attachment of the Methanamine Moiety: The final step involves the attachment of the methanamine group to the cyclopentyl-substituted phenyl ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(2,6-difluorophenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl(2,6-difluorophenyl)ketone, while reduction may produce cyclopentyl(2,6-difluorophenyl)methanol.

Scientific Research Applications

Cyclopentyl(2,6-difluorophenyl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl(2,4-difluorophenyl)methanamine
  • Cyclopentyl(3,5-difluorophenyl)methanamine
  • Cyclopentyl(2,6-dichlorophenyl)methanamine

Uniqueness

Cyclopentyl(2,6-difluorophenyl)methanamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

cyclopentyl-(2,6-difluorophenyl)methanamine

InChI

InChI=1S/C12H15F2N/c13-9-6-3-7-10(14)11(9)12(15)8-4-1-2-5-8/h3,6-8,12H,1-2,4-5,15H2

InChI Key

PHXBYMUZZAWZLV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C2=C(C=CC=C2F)F)N

Origin of Product

United States

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